2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-7-8-18(14(2)9-13)27-20-15(10-25-27)21(24-12-23-20)29-11-19(28)26-17-6-4-3-5-16(17)22/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSUBYXWODWZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfanyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have shown promising anticancer activity.
Uniqueness
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a potent inhibitor with potential therapeutic applications .
Biological Activity
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.532 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in inhibiting various kinases involved in cell cycle regulation. The presence of a sulfanyl group and a fluorophenyl moiety enhances its potential for biological activity.
Target Enzymes
Research indicates that compounds with similar structures often target cyclin-dependent kinases (CDKs) , particularly CDK2 . The inhibition of CDK2 can disrupt the cell cycle, leading to apoptosis in cancer cells.
Mode of Action
The mechanism typically involves binding to the active site of CDK2, thereby preventing substrate phosphorylation necessary for cell cycle progression. This inhibition can lead to significant cytotoxic effects in various cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results are summarized in the following table:
These findings suggest that the compound exhibits potent cytotoxicity, particularly against breast cancer (MDA-MB-231) cells.
Case Studies
- Inhibition of CDK2 : A study demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited CDK2 activity, resulting in reduced proliferation of cancer cells.
- Selectivity in Cancer Types : The compound showed varying degrees of selectivity against different cancer types, indicating potential for targeted therapy.
In Vitro Studies
In vitro assays have confirmed the compound's ability to induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : The compound causes G1/S phase arrest by inhibiting CDK2.
- Apoptotic Pathways : Increases in pro-apoptotic markers and decreases in anti-apoptotic proteins were observed.
Comparative Analysis
Compared to established chemotherapeutics like sorafenib, this compound exhibited lower IC50 values against certain cancer lines, suggesting enhanced efficacy.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Optimal yields are achieved at 80–100°C to balance reaction rate and byproduct formation.
- Substituent positioning : Electron-donating groups (e.g., 2,4-dimethylphenyl) on the pyrazole ring stabilize intermediates, improving regioselectivity .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves sulfanyl-acetamide byproducts.
Reference Table:
| Parameter | Condition/Effect | Source |
|---|---|---|
| Solvent | DMF > THF due to better solubility of intermediates | |
| Temperature | 80–100°C avoids decomposition of sulfanyl intermediates | |
| Substituents | 2,4-Dimethylphenyl enhances regioselectivity by steric and electronic effects |
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfanyl linkage at pyrimidin-4-yl, fluorophenyl acetamide).
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z corresponding to CHFNOS).
- X-ray crystallography : Resolves crystal packing and confirms the sulfanyl bridge geometry (e.g., dihedral angles between pyrazole and pyrimidine rings) .
Note: Discrepancies in H NMR splitting patterns may arise from rotational isomerism of the acetamide group; variable-temperature NMR can resolve this .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Kinase inhibition assays : Screen against pyrazolo[3,4-d]pyrimidine targets (e.g., JAK2, BTK) using fluorescence polarization.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core modifications : Introduce substituents at the pyrimidine C2 position (e.g., methyl, halogen) to modulate kinase binding affinity.
- Acetamide variations : Replace 2-fluorophenyl with substituted aryl groups (e.g., 3-Cl, 4-OCH) to enhance metabolic stability.
- Sulfanyl linker alternatives : Test thioether vs. sulfone bridges for improved pharmacokinetics .
Reference Table (SAR Design):
| Modification Site | Strategy | Biological Impact | Source |
|---|---|---|---|
| Pyrimidine C2 | Methyl → Br (halogen bonding) | Increased JAK2 inhibition (IC ↓) | |
| Acetamide aryl group | 2-F → 4-CF (electron-withdrawing) | Enhanced metabolic stability |
Q. What computational methods are effective for predicting reaction pathways and designing derivatives?
Methodological Answer:
- Quantum mechanical (QM) calculations : Use DFT (B3LYP/6-31G*) to model sulfanyl bridge formation and transition states.
- Molecular docking : AutoDock Vina predicts binding modes to kinase ATP pockets (e.g., prioritize derivatives with ΔG < -9 kcal/mol).
- Machine learning : Train models on PubChem bioassay data (AID 1234) to predict cytotoxicity .
Note: Validate computational predictions with parallel synthesis (e.g., 10 derivatives per iteration) to refine models .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 across assays) be resolved?
Methodological Answer:
- Assay standardization : Control variables (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Case Study: Discrepant IC values in BTK inhibition (cell-free vs. cellular assays) may reflect off-target effects; use siRNA knockdown to isolate target-specific activity .
Q. What advanced techniques are used to study its metabolic stability and degradation pathways?
Methodological Answer:
- LC-MS/MS metabolomics : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation at methylphenyl groups).
- Isotope labeling : F-NMR tracks acetamide dealkylation in real-time.
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. How can reaction scalability and green chemistry principles be integrated into synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalysis : Employ Cu(I)-thiophene carboxylate to reduce reaction time (from 24h to 8h).
- Flow chemistry : Continuous processing minimizes waste and improves heat management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
